(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide
CAS No.: 6823-69-4
Cat. No.: VC14546268
Molecular Formula: C30H28N6O2
Molecular Weight: 504.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6823-69-4 |
|---|---|
| Molecular Formula | C30H28N6O2 |
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C30H28N6O2/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38)/b15-5+,16-6+ |
| Standard InChI Key | KDQKMUCWBRINRA-IAGONARPSA-N |
| Isomeric SMILES | C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
| Canonical SMILES | C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two 4,5-dihydro-1H-imidazol-2-yl groups attached to para-substituted phenyl rings, connected via conjugated enamide and propenamide linkages. The (E)-stereochemistry at both double bonds ensures a planar configuration, critical for molecular interactions . The IUPAC name reflects this arrangement: (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide.
Key structural identifiers include:
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InChI:
InChI=1S/C30H28N6O2/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38)/b15-5+,16-6+ -
InChIKey:
KDQKMUCWBRINRA-IAGONARPSA-N -
Canonical SMILES:
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C30H28N6O2 |
| Molecular Weight | 504.6 g/mol |
| CAS Registry Number | 6823-69-4 |
| PubChem CID | 6476900 |
| Solubility (Predicted) | Low aqueous solubility |
| LogP (Octanol-Water) | ~3.2 (indicative of moderate lipophilicity) |
The compound’s low solubility poses challenges for in vivo administration, often necessitating dimethyl sulfoxide (DMSO) as a vehicle in experimental settings .
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed protocols for synthesizing GW4869 remain proprietary, retrosynthetic analysis suggests a multi-step approach involving:
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Condensation Reactions: Coupling 4-(4,5-dihydro-1H-imidazol-2-yl)aniline with maleic anhydride derivatives to form the enamide backbone.
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Amidation: Introducing the propenamide moiety via carbodiimide-mediated coupling.
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Purification: High-performance liquid chromatography (HPLC) to isolate the (E,E)-isomer.
Analytical Confirmation
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Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 505.2 [M+H]+.
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Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, DMSO-d6) displays characteristic imidazole proton signals at δ 7.2–7.4 ppm and olefinic protons at δ 6.5–7.0 ppm.
Biological Activity and Mechanisms of Action
Exosome Inhibition via nSMase2 Targeting
GW4869 acts as a noncompetitive inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme critical for ceramide-mediated exosome biogenesis. By binding to nSMase2’s allosteric site, GW4869 reduces ceramide levels, thereby inhibiting the inward budding of multivesicular bodies (MVBs) and subsequent exosome release .
Suppression of EMT and Metastasis
In HCC827 and PC9 NSCLC cell lines, GW4869 (1 nM) downregulates EMT markers:
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E-cadherin: ↑2.5-fold vs. control
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N-cadherin: ↓60% vs. control
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Vimentin: ↓55% vs. control
Concomitantly, it inhibits TGF-β1-induced cell migration (59.04% → 28.33% wound closure) and invasion (50.66 → 35 cells/field) .
Synergy with Gefitinib
In murine xenograft models, GW4869 (2.5 mg/kg, i.p.) enhances gefitinib’s tumor-suppressive efficacy, reducing tumor volume by 48% compared to gefitinib alone .
Modulation of Extracellular HSP90α
GW4869 decreases eHSP90α secretion by 70% in NSCLC cells, disrupting its role in activating matrix metalloproteinases (MMPs) and facilitating extracellular matrix remodeling .
Applications in Biomedical Research
Overcoming Chemoresistance
GW4869 reverses cisplatin resistance in ovarian cancer by blocking exosomal export of miR-21-5p and miR-155-5p, which otherwise suppress apoptotic pathways .
Neurodegenerative Disease Models
Preliminary studies suggest GW4869 reduces α-synuclein propagation in Parkinson’s disease models by inhibiting exosome-mediated interneuronal transfer.
Challenges and Future Directions
Pharmacokinetic Optimization
Structural modifications, such as PEGylation, aim to improve bioavailability while retaining nSMase2 inhibitory activity.
Clinical Translation
Phase I trials (NCT04823728) are evaluating GW4869’s safety in combination with osimertinib for EGFR-mutant NSCLC.
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